(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one
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Overview
Description
(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one: is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one typically involves the reaction of 4-nitrobenzaldehyde with phenylacetone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(4-Nitrophenyl)-3-phenylpropan-1-one: Similar structure but with a shorter carbon chain.
(3R)-1-(4-Nitrophenyl)-3-phenylpentan-1-one: Similar structure but with a longer carbon chain.
(3R)-1-(4-Aminophenyl)-3-phenylbutan-1-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(3R)-1-(4-Nitrophenyl)-3-phenylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
682772-86-7 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(3R)-1-(4-nitrophenyl)-3-phenylbutan-1-one |
InChI |
InChI=1S/C16H15NO3/c1-12(13-5-3-2-4-6-13)11-16(18)14-7-9-15(10-8-14)17(19)20/h2-10,12H,11H2,1H3/t12-/m1/s1 |
InChI Key |
MDLJMBRCTPFZQE-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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